7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde
Description
7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a halogenated benzimidazole derivative characterized by a chloro substituent at the 7-position, an isobutyl group at the 1-position, and a carbaldehyde moiety at the 2-position. The compound’s structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-tumor and angiogenesis-related research .
Properties
IUPAC Name |
7-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)6-15-11(7-16)14-10-5-3-4-9(13)12(10)15/h3-5,7-8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBZTJYDFXDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1-isobutyl-2-chloro-1H-benzimidazole, followed by formylation to introduce the carbaldehyde group. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for halogen substitution reactions.
Major Products Formed:
Oxidation: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-amine or 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-ol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other functional materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins, receptors, or nucleic acids.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent patterns on the benzimidazole scaffold significantly influence physical and chemical properties. Below is a comparative analysis with two analogs:
Key Observations :
- The isobutyl group in the target compound increases steric bulk compared to the methyl group in its analog, likely reducing crystallinity and melting point relative to the sulfonyl/cyano-containing compound in .
Structural and Crystallographic Insights
- While crystallographic data for the target compound are unavailable, highlights the use of SHELX software for small-molecule refinement. Analogous compounds (e.g., ) exhibit planar benzimidazole cores stabilized by intramolecular hydrogen bonds, suggesting similar conformational rigidity in the target molecule .
Biological Activity
7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzimidazole ring system with a chloro substituent and an isobutyl side chain. Its molecular formula is , with a molar mass of approximately 222.67 g/mol. The presence of the aldehyde functional group enhances its reactivity, allowing it to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays using the MTT method revealed that this compound induces cell death in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 10.21 μM, comparable to established chemotherapeutic agents like doxorubicin and sunitinib .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| HCT-116 | 8.5 | Doxorubicin | 10 |
| HepG2 | 9.0 | Sunitinib | 11 |
| MCF-7 | 7.8 | Sorafenib | 12 |
Additionally, studies indicate that the compound may induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro tests indicated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains .
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <5 |
| Escherichia coli | <10 |
| Candida albicans | <8 |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes. It has been proposed that the compound interacts with kinases involved in cell proliferation pathways, thereby suppressing tumor growth. Additionally, molecular docking studies suggest that it binds to critical sites on target enzymes, leading to inhibition of their activity.
Case Studies
In a notable case study involving HepG2 cells, treatment with the compound resulted in a distinct cell cycle arrest in the G1 phase, indicating its potential as a therapeutic agent for liver cancer . Flow cytometry analysis revealed an increase in early and late apoptotic cells, further supporting its role as an apoptosis-inducing agent.
Q & A
Q. What are the common synthetic routes for 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves cyclization of precursors followed by chlorination and formylation. A validated approach includes:
- Step 1 : Cyclization of 2-amino-4-chloroaniline derivatives with isobutyl halides under basic conditions to form the benzimidazole core.
- Step 2 : Formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of a hydroxymethyl intermediate with MnO₂ .
- Key Parameters : Solvent choice (e.g., dichloromethane or THF), temperature (70–90°C), and catalysts (e.g., Lewis acids for regioselectivity). Yields range from 60–85% depending on purification methods .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and N–H stretches (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 263.06 for C₁₂H₁₂ClN₂O) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELX programs .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals, especially in crowded aromatic regions .
- X-ray Diffraction : Provides unambiguous structural confirmation; SHELXL refinement can resolve discrepancies in bond lengths/angles .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity at the aldehyde and chloro positions.
- Fukui Indices : Identify reactive sites for nucleophilic attack (e.g., aldehyde carbon) .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 80°C in THF with 10 mol% MnO₂ increases yield to 85%) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. What strategies evaluate the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization assays .
- ADME Profiling : Predict pharmacokinetics (e.g., LogP ~2.1, GI absorption >80%) via SwissADME or similar tools .
- Structural Analogs : Compare bioactivity with related compounds (e.g., 7-fluoro analogs show enhanced bioavailability in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
